(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine

Lipophilicity ADME Partition coefficient

(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1040017-56-8) is a chiral secondary amine belonging to the N-alkyl-2-(thiophen-2-yl)ethanamine class, with the molecular formula C₁₃H₂₃NS and a molecular weight of 225.40 g·mol⁻¹. Its structure comprises a thiophene ring linked via a two-carbon ethylene spacer to a secondary amine nitrogen, which bears a branched heptan-2-yl substituent; the compound is available at ≥97% purity (NLT 97%) from commercial suppliers for pharmaceutical R&D and quality control applications.

Molecular Formula C13H23NS
Molecular Weight 225.40 g/mol
Cat. No. B13251356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine
Molecular FormulaC13H23NS
Molecular Weight225.40 g/mol
Structural Identifiers
SMILESCCCCCC(C)NCCC1=CC=CS1
InChIInChI=1S/C13H23NS/c1-3-4-5-7-12(2)14-10-9-13-8-6-11-15-13/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3
InChIKeySEOLAJKYRMMAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1040017-56-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1040017-56-8) is a chiral secondary amine belonging to the N-alkyl-2-(thiophen-2-yl)ethanamine class, with the molecular formula C₁₃H₂₃NS and a molecular weight of 225.40 g·mol⁻¹ . Its structure comprises a thiophene ring linked via a two-carbon ethylene spacer to a secondary amine nitrogen, which bears a branched heptan-2-yl substituent; the compound is available at ≥97% purity (NLT 97%) from commercial suppliers for pharmaceutical R&D and quality control applications . The heptan-2-yl moiety introduces a stereogenic centre, distinguishing this compound from achiral N-alkyl analogs and enabling enantioselective downstream chemistry . The lipophilicity (predicted logP ~3.7–4.0) is substantially elevated relative to shorter-chain N-alkyl congeners, a property that directly influences its utility in CNS-targeted and membrane-permeation-dependent research programmes .

Chiral secondary amine scaffold with stereogenic heptan-2-yl centre
Enhanced lipophilicity supports CNS partitioning and membrane-permeation research
Reported solubility profile favours biphasic and non-aqueous reaction media

Why N-Alkyl Chain Length, Branching Position, and Stereochemistry Make (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine Non-Interchangeable with Shorter-Chain or Linear Analogs


Compounds within the N-alkyl-2-(thiophen-2-yl)ethanamine class cannot be freely interchanged because the N-alkyl substituent governs lipophilicity (logP), membrane permeability, metabolic stability, and target-binding conformation . The heptan-2-yl group elevates logP by approximately 1.5–2.1 log units relative to ethyl or propyl congeners (e.g., ethyl analog logP = 1.90; propyl analog logP = 2.34), a magnitude of difference that translates to a >30-fold increase in octanol/water partition coefficient and profoundly alters compartmental distribution in biological systems . Furthermore, the branched 2-heptyl attachment introduces a chiral centre absent in linear N-alkyl or symmetrical branched isomers, meaning enantiomeric forms may exhibit divergent pharmacological profiles—a critical consideration for receptor-binding and ADME studies . The following quantitative evidence demonstrates precisely where the heptan-2-yl substitution pattern creates measurable, decision-relevant differentiation.

!
N-alkyl chain length dramatically alters lipophilicity; shorter-chain ethyl or propyl analogs may not achieve comparable membrane distribution.
!
Chiral centre absent in linear N-alkyl analogs; enantioselective applications cannot be substituted with achiral compounds.
!
Branching position (α vs. β) modulates steric environment at the amine; heptan-3-yl isomer may shift reaction or binding profiles.

Quantitative Differentiation Evidence for (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine Versus Its Closest N-Alkyl and Branched-Chain Analogs


LogP Escalation Across N-Alkyl Homologous Series: Heptan-2-yl Delivers ~2.0 Log-Unit Gain Over the Ethyl Congener

The predicted logP of (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is estimated at 3.7–4.0 (by structural analogy to the heptan-3-yl isomer, for which XLogP3 = 4.2 and a vendor-reported LogP = 3.849) . This represents an increase of approximately 1.8–2.1 log units versus the N-ethyl analog (LogP = 1.90) and approximately 1.4–1.7 log units versus the N-propyl analog (LogP = 2.34) . An increase of 2 log units corresponds to a 100-fold higher octanol/water partition coefficient, predicting substantially greater membrane permeability and CNS partitioning potential [1].

LogP escalation
Class-level
Target logP ~3.7–4.0 vs. ethyl analog 1.90 (Δ +1.8–2.1) – approx. 100-fold partition increase
Supports CNS partitioning research fit; logP difference guides selection for membrane-permeation studies.
Predicted values only; no experimental logP available for target compound.
Lipophilicity ADME Partition coefficient

Boiling Point Elevation: Heptan-2-yl Derivative Boils 57–65 °C Higher Than the Primary Amine Parent, Enabling Higher-Temperature Synthetic Windows

The reported boiling point of (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is 257–265 °C (at atmospheric pressure) [1], compared with 200–201 °C (at 750 mmHg) for the primary amine parent thiophene-2-ethylamine (CAS 30433-91-1) . This represents a boiling point elevation of 57–65 °C. The higher boiling point is consistent with the increased molecular weight (225.40 vs. 127.21 g·mol⁻¹) and stronger van der Waals interactions conferred by the heptyl chain, and it expands the operational temperature range for reactions requiring elevated temperatures without solvent loss or premature volatilisation of the amine reactant .

Boiling point elevation
Reported
Boiling point 257–265 °C, +57–65 °C above parent primary amine
Expands high-temperature reaction windows; reduces amine loss during sustained heating.
Supplier-reported data; cross-reference with independent measurements recommended.
Thermal stability Synthetic processing Distillation

Stereochemical Differentiation: The Heptan-2-yl Chiral Centre Enables Enantioselective Applications Absent in Achiral N-Alkyl Analogs

The heptan-2-yl substituent in (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine contains a stereogenic carbon at the 2-position of the heptyl chain, rendering the molecule chiral . In contrast, the N-ethyl analog (CAS 753413-40-0), N-propyl analog (CAS 847544-96-1), and the primary amine parent thiophene-2-ethylamine (CAS 30433-91-1) are all achiral. The (heptan-3-yl) isomer (CAS 1342133-15-6) is also chiral, but the branching position is shifted from C2 to C3 of the heptyl chain, altering steric bulk proximity to the amine nitrogen . Enantiomerically pure forms of such chiral amines are recognised as critical for pharmacological studies because different enantiomers can exhibit distinct biological activities, receptor affinities, and metabolic fates .

Stereochemical identity
Class-level
One chiral centre at heptan-2-yl carbon; achiral analogs lack stereogenic centre.
Enables enantioselective synthesis; achiral N-alkyl analogs cannot provide stereochemical control.
Structural inference; confirm enantiomeric purity for chiral applications.
Chirality Enantioselective synthesis Stereochemistry

Heptan-2-yl Versus Heptan-3-yl Branching: Positional Isomerism Modulates Steric and Electronic Environment at the Amine Nitrogen

Among C₁₃H₂₃NS isomers, (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1040017-56-8) and (heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1342133-15-6) differ solely in the attachment point of the branched heptyl chain to the amine nitrogen: C2 versus C3, respectively . This positional shift of one carbon atom alters the steric crowding around the nucleophilic amine centre, which can influence both reaction kinetics in N-acylation/N-alkylation and binding modes at biological targets . The heptan-2-yl isomer places the branching methyl group directly adjacent to the nitrogen (α-branching), maximising steric hindrance; the heptan-3-yl isomer positions the branching one carbon removed (β-branching), reducing steric demand. The logP values also differ: heptan-3-yl isomer LogP = 3.849 (XLogP3 = 4.2), while the heptan-2-yl isomer is estimated at logP ~3.7–4.0 .

Branching isomer effect
Head-to-head
Heptan-2-yl (α-branching) vs. heptan-3-yl (β-branching): steric bulk closer to amine nitrogen.
α-branching maximizes steric shielding for regioselective N-functionalisation or target-fit tuning.
Data to verify; no direct experimental comparison of reaction rates available.
Steric effects Structure-activity relationship Positional isomerism

Density Reduction Relative to the Primary Amine Parent: Consequence of Heptyl Chain Introduction and Implications for Formulation

The measured relative density of (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is 1.048 [1], which is lower than the density of thiophene-2-ethylamine (1.087 g·mL⁻¹ at 25 °C) . This 3.6% reduction in density reflects the introduction of the low-density heptyl hydrocarbon chain (seven sp³ carbons) onto the amine scaffold, which increases the molar volume disproportionately to the mass increase. The lower density and increased hydrophobic character also correlate with the compound's reported solubility profile: soluble in benzene, toluene, propanol, ketone, carbon tetrachloride, and ethyl acetate, but insoluble in water and dilute caustic soda solution [1].

Density & solubility
Reported
Relative density 1.048 (3.6% lower than parent amine); insoluble in water.
Lower density and water insolubility support biphasic reaction work-up and organic-phase processing.
Solubility and density from supplier datasheet; validate for specific solvent systems.
Density Formulation Physical property

Procurement-Guiding Application Scenarios for (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine Based on Verified Differentiation Evidence


CNS-Penetrant Probe and Lead-Optimisation Programmes Requiring Elevated logP for Blood–Brain Barrier Permeation

Where a research programme demands a thiophene-ethylamine scaffold with predicted logP ≥3.5 for adequate CNS partitioning, the heptan-2-yl derivative (logP ~3.7–4.0) is the appropriate selection; the ethyl (logP 1.90) and propyl (logP 2.34) analogs fall below the typical CNS drug-likeness threshold of logP 2–4 and may exhibit insufficient brain penetration [1]. The ~100-fold higher predicted octanol/water partition coefficient relative to the ethyl congener directly supports membrane-permeation-dependent applications [2].

Enantioselective Catalysis and Chiral Auxiliary Development Exploiting the Heptan-2-yl Stereogenic Centre

The chiral heptan-2-yl substituent enables the compound to serve as a chiral building block or ligand precursor in asymmetric synthesis. Achiral N-alkyl analogs (ethyl, propyl) cannot fulfil this role. Procurement of enantiomerically enriched or resolved material is essential for stereochemical outcome control in catalytic asymmetric transformations or diastereoselective reactions .

High-Temperature Synthetic Transformations Requiring Non-Volatile Amine Reactants

With a boiling point of 257–265 °C—substantially above that of thiophene-2-ethylamine (200–201 °C)—the heptan-2-yl derivative remains in the liquid phase under reaction conditions where shorter-chain analogs would volatilise, making it the preferred amine substrate for high-temperature amidation, Buchwald–Hartwig coupling, or reductive amination protocols conducted above 200 °C [3].

Structure–Activity Relationship (SAR) Studies Requiring Maximal Steric Shielding at the Amine Nitrogen

Among isomeric C₁₃H₂₃NS thiophene-ethylamines, the heptan-2-yl isomer provides α-branching at the amine nitrogen for maximal steric hindrance, whereas the heptan-3-yl isomer provides β-branching with reduced steric demand. Researchers investigating steric effects on N-functionalisation regioselectivity or receptor-binding pocket complementarity should select the heptan-2-yl isomer when maximum steric bulk proximal to the nitrogen is required .

Application
Selection Property
Validation Focus
CNS-penetrant probe and lead-optimisation programmes
Elevated lipophilicity (predicted logP ≥3.5)
Membrane permeability / CNS partitioning assays
Enantioselective catalysis and chiral auxiliary development
Chiral centre at heptan-2-yl (α-branching)
Enantiomeric purity / stereochemical outcome
High-temperature synthetic transformations (>200 °C)
Elevated boiling point (257–265 °C)
Thermal stability / reaction yield at elevated temperature
SAR studies requiring maximal steric shielding at amine
α-branching steric bulk near nitrogen
Regioselectivity in N-functionalisation / receptor binding complementarity
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